molecular formula C12H10N6O2S B2985043 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide CAS No. 1334368-61-4

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2985043
CAS No.: 1334368-61-4
M. Wt: 302.31
InChI Key: FNUXFCBYCCYDKT-UHFFFAOYSA-N
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Description

2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a pyrazole moiety and linked to a thiazol-2-yl acetamide group. The pyrazole ring enhances metabolic stability and binding affinity to biological targets, while the thiazole-acetamide moiety contributes to solubility and target specificity, particularly in enzyme inhibition contexts . This compound’s structural complexity positions it as a candidate for drug discovery, particularly in inflammation and oncology.

Properties

IUPAC Name

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2S/c19-10(15-12-13-5-7-21-12)8-18-11(20)3-2-9(16-18)17-6-1-4-14-17/h1-7H,8H2,(H,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUXFCBYCCYDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring a pyridazine core, pyrazole, and thiazole moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C19H17N7O3SC_{19}H_{17}N_{7}O_{3}S with a molecular weight of 423.45 g/mol. The presence of multiple heteroatoms and functional groups enhances its ability to interact with various biological targets.

Property Value
Molecular FormulaC19H17N7O3SC_{19}H_{17}N_{7}O_{3}S
Molecular Weight423.45 g/mol
CAS Number1334375-65-3

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Anticancer Activity : Many pyrazole derivatives have been reported to inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown cytotoxic effects against various cancer cell lines such as MCF7 and A549, with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Anti-inflammatory Effects : The thiazole component is known for its anti-inflammatory properties, which may be enhanced by the presence of the pyrazole moiety.
  • Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antibiofilm activities .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Its structure allows it to bind to specific receptors, potentially modulating their activity.
  • Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in drug development:

  • Anticancer Studies : A study on related compounds demonstrated significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values as low as 3.25 mg/mL . This suggests that the target compound could exhibit similar or enhanced effects.
  • Anti-inflammatory Properties : Research has indicated that thiazole-containing compounds can act as cyclooxygenase (COX) inhibitors, thereby reducing inflammation . This provides a pathway for further exploration of the target compound in inflammatory diseases.
  • Bioactivity Screening : Compounds similar to this structure have been screened for their ability to inhibit biofilm formation in bacterial pathogens, indicating potential applications in combating antibiotic resistance .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Pyridazinone + pyrazole Thiazol-2-yl acetamide Hypothesized kinase/anti-inflammatory activity
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(5-isobutyl-thiadiazol-2-yl)acetamide Pyridazinone + pyrazole Thiadiazol-2-yl acetamide Improved lipophilicity; potential antimicrobial use
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide Pyridazinone + antipyrine Phenylpiperazine + antipyrine acetamide Analgesic/anti-inflammatory activity (IR: 1709 cm⁻¹ C=O)
2-(4-Arylpiperazin-1-yl)-N-(6-substituted-benzo[d]thiazol-2-yl)acetamide Benzo[d]thiazole + piperazine Varied arylpiperazine substituents Dopamine D3 receptor modulation (m.p. 225–226°C)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Quinazolinone 3-Fluorophenyl ethyl group Acetylcholinesterase inhibition (ZINC08993868)

Key Observations:

Pyridazinone vs. Quinazolinone Cores: The target compound’s pyridazinone core (vs.

Thiazole vs. Thiadiazole Acetamide : Replacing thiazole with thiadiazole () increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Pyrazole vs. Piperazine Substituents: The pyrazole group in the target compound (vs.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Melting Point (°C) Molecular Weight (g/mol) Notable Activity Reference
Target Compound Not reported ~331.34* Hypothesized: Kinase inhibition, anti-inflammatory
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide 225–226 386.89 Dopamine D3 affinity (IR: 1686 cm⁻¹ NC=O)
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 289–290 422.54 MMP inhibition (anti-inflammatory)
N-(1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl-2-(quinolin-8-yl)ethanamine Not reported ~373.44 Acetylcholinesterase inhibition (ZINC97159977)

*Calculated based on molecular formula.

Key Findings:

  • Melting Points : Piperazine-containing analogues (e.g., ) exhibit higher melting points (225–290°C) due to strong intermolecular hydrogen bonding, whereas pyrazole derivatives may have lower thermal stability .
  • Bioactivity Trends : Thiazol-2-yl acetamide derivatives with piperazine groups () show matrix metalloproteinase (MMP) inhibition, suggesting the target compound’s activity may depend on substituent-driven conformational flexibility .

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